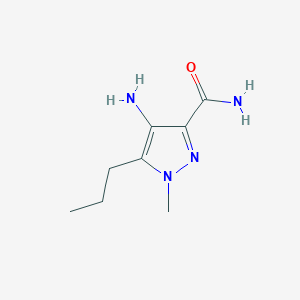

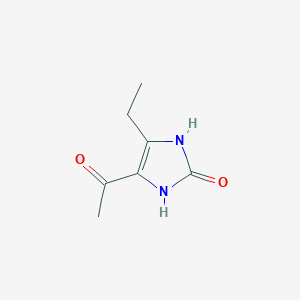

4-氨基-1-甲基-5-丙基-1H-吡唑-3-甲酰胺

描述

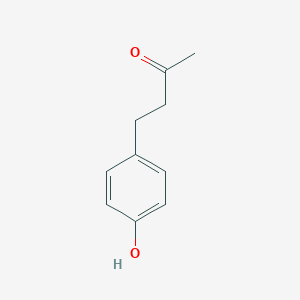

The compound of interest, 4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide, is a derivative of the pyrazole class, which is known for its diverse chemical reactivity and potential pharmacological applications. Pyrazole derivatives are often used as building blocks for the synthesis of various heterocyclic compounds, and they have been studied for their potential as ligands for G-Protein coupled receptors (GPCRs) such as the cannabinoid subtype 1 (CB-1) receptor .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various routes. For instance, the 1H-pyrazole-3-carboxylic acid can be converted into the corresponding carboxamide via reaction with acid chloride and diamines, as demonstrated in the synthesis of 1H-pyrazole-3-carboxamide derivatives . Another approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction to yield 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Additionally, the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde has been used to prepare specific pyrazole carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and Mass spectra. For example, the crystal structure of a related compound, 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, was determined by single crystal X-ray diffraction, revealing the formation of cyclic centrosymmetric supramolecular tetramer synthons in the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions to yield various products. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles can produce pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes yields Schiff bases . These reactions demonstrate the versatility of pyrazole carboxamides in heterocyclic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. The presence of amino, carboxamide, and aryl groups can affect the solubility, melting point, and reactivity of these compounds. The utility of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in heterocyclic synthesis highlights the importance of these properties in the design of pharmacologically active compounds . Additionally, the solid-phase synthesis of 1,5-diarylpyrazole-4-carboxamides showcases the practical applications of these properties in the discovery of new GPCR ligands .

科学研究应用

合成和表征

改进的合成技术:4-氨基-1-甲基-5-丙基-1H-吡唑-3-甲酰胺已被用于改进的高效合成方法,用于各种取代吡唑吡嘧啶酮,展示了它作为杂环化学起始化合物的多功能性 (Khan et al., 2005)。

衍生物的合成:该化合物促进了各种衍生物的合成,包括吡唑并[1,5-a]吡嘧啶衍生物,突显了其在扩展合成杂环化合物范围中的作用 (Hassan, Hafez, & Osman, 2014)。

结构阐明和抗肿瘤活性:该化合物在吡唑吡嘧啶和席夫碱的合成和结构阐明中起着重要作用,有助于理解抗肿瘤活性中的构效关系 (Hafez et al., 2013)。

促进微波辅助合成:其在微波辅助策略中的使用,用于合成吡唑并[4,3-d]吡嘧啶-7(6H)-酮,展示了其在现代合成方法中的效率 (Reddy et al., 2014)。

晶体结构分析:该化合物参与晶体结构研究,如合成和分析4-(4-羟基苯甲亚氨基)-1-甲基-3-丙基-1H-吡唑-5-甲酰胺,突显了其在理解分子相互作用中的实用性 (Rambabu et al., 2011)。

生物学和药理学应用

抗肿瘤和细胞毒性筛选:该化合物在合成具有体外抗癌细胞活性的衍生物方面起着关键作用,对抗癌药物发现做出了重要贡献 (Hassan, Hafez, & Osman, 2014); (Hafez et al., 2013)。

抗微生物效果:研究表明,从4-氨基-1-甲基-5-丙基-1H-吡唑-3-甲酰胺合成的化合物具有抗菌活性的潜力,拓展了抗微生物研究的范围 (Murlykina et al., 2017)。

病毒灭活:该化合物的衍生物在灭活烟草花叶病毒方面表现出有希望的结果,暗示了在抗病毒研究中的潜在应用 (Zhang et al., 2012)。

在癌症治疗中抑制mTOR:研究表明其衍生物在抑制mTOR中的作用,mTOR是癌症中的关键途径,展示了其在开发靶向癌症治疗中的重要性 (Reddy et al., 2014)。

作用机制

Target of Action

It is noted as a key intermediate in the synthesis of sildenafil , which primarily targets phosphodiesterase type 5 (PDE5), an enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis.

安全和危害

属性

IUPAC Name |

4-amino-1-methyl-5-propylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)11-12(5)2/h3-4,9H2,1-2H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJPGTZETAVXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NN1C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399711 | |

| Record name | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247583-78-4 | |

| Record name | 4-Amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)

![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)

![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)

![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol](/img/structure/B135682.png)